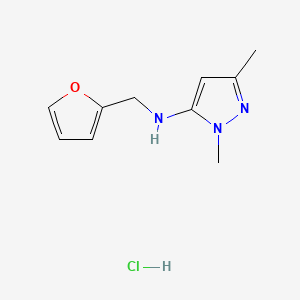

N-(2-furylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine

Description

N-(2-furylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine: is an organic compound that features a pyrazole ring substituted with a furylmethyl group

Properties

Molecular Formula |

C10H14ClN3O |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2,5-dimethylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C10H13N3O.ClH/c1-8-6-10(13(2)12-8)11-7-9-4-3-5-14-9;/h3-6,11H,7H2,1-2H3;1H |

InChI Key |

WRBVMWHENLEGCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NCC2=CC=CO2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with 2-furylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols or amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of furylmethyl aldehyde or furylmethyl carboxylic acid.

Reduction: Formation of furylmethyl alcohol or furylmethyl amine.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-furylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine, as anticancer agents. Pyrazoles are known to exhibit significant inhibitory activity against various cancer cell lines. For instance, a derivative of pyrazole demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and is often dysregulated in cancer . The structure-activity relationship analysis indicated that modifications on the pyrazole ring can enhance its efficacy against specific cancer types.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to inhibit inflammatory pathways, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that certain pyrazole compounds can effectively reduce inflammation in various models, highlighting their therapeutic potential .

Enzyme Inhibition

this compound has been investigated for its role as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit phosphodiesterase enzymes, which are involved in cellular signaling pathways. Inhibition of these enzymes can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Material Science

Photophysical Properties

In addition to its biological applications, this compound exhibits interesting photophysical properties that make it suitable for use in material science. Research into pyrazole derivatives has shown that they can be utilized in organic light-emitting diodes (OLEDs) due to their ability to emit light when excited by an external energy source. This application is particularly relevant in the development of advanced display technologies .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility in synthesis enables the exploration of numerous derivatives with tailored properties for specific applications . For instance, modifications at the 5-position of the pyrazole ring can significantly alter biological activity and selectivity towards particular targets.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-(2-furylmethyl)-1H-pyrazol-5-amine: Lacks the dimethyl substitution on the pyrazole ring.

N-(2-furylmethyl)-3-methyl-1H-pyrazol-5-amine: Has a single methyl substitution on the pyrazole ring.

N-(2-furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine: Substitution occurs at a different position on the pyrazole ring.

Uniqueness

N-(2-furylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the furylmethyl and dimethyl groups can enhance its stability and interaction with molecular targets, making it a valuable compound for various applications.

Biological Activity

N-(2-furylmethyl)-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered heterocyclic pyrazole ring with a furylmethyl substituent and two methyl groups at the 1 and 3 positions. Its molecular formula is CHNO, with a molecular weight of approximately 204.23 g/mol. The presence of the furan moiety contributes to its unique chemical properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may exert antimicrobial and anticancer effects by inhibiting key enzymes or modulating receptor activity related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown efficacy in inhibiting the growth of bacteria and fungi in vitro. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. The compound's selective toxicity towards cancer cells compared to normal cells highlights its therapeutic potential .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range. |

| Study 2 | Showed that the compound inhibited proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating potent anticancer effects. |

| Study 3 | Investigated the mechanism of action, revealing that the compound induces apoptosis via caspase activation and modulation of Bcl-2 family proteins. |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring or substituents can significantly affect the compound's biological activity. For example, varying the position or nature of substituents on the pyrazole ring can enhance potency or selectivity towards specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.